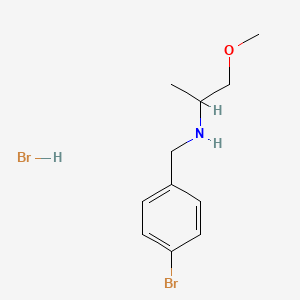

N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide

Description

N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide is a secondary amine salt featuring a 4-bromobenzyl group attached to a methoxy-substituted propanamine backbone. The hydrobromide salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. Its molecular weight is 217.27 g/mol (calculated from ). The bromine atom on the benzyl group contributes to its electronic and steric properties, influencing reactivity and interactions in biological systems.

Properties

IUPAC Name |

N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO.BrH/c1-9(8-14-2)13-7-10-3-5-11(12)6-4-10;/h3-6,9,13H,7-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKZXXHDRGMMDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC=C(C=C1)Br.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Benzyl Alcohol

Bromination introduces the bromine atom at the para position of the benzyl group. Common brominating agents include:

-

Phosphorus Tribromide (PBr₃) : Efficient for bench-scale reactions but requires anhydrous conditions.

-

Hydrobromic Acid (HBr) with Hydrogen Peroxide (H₂O₂) : A safer alternative for larger-scale reactions, though slower.

Reaction Conditions :

-

Solvent : Dichloromethane or diethyl ether.

-

Temperature : 0–5°C for PBr₃; room temperature for HBr/H₂O₂.

-

Yield : 75–85% for PBr₃; 60–70% for HBr/H₂O₂.

Mechanism :

The reaction proceeds via nucleophilic substitution, with PBr₃ acting as both a catalyst and bromine source.

Stepwise Synthesis Protocol

Preparation of 4-Bromobenzyl Bromide

Procedure :

-

Dissolve benzyl alcohol (10 g, 0.092 mol) in anhydrous dichloromethane (50 mL).

-

Cool to 0°C and add PBr₃ (12.5 mL, 0.135 mol) dropwise under nitrogen.

-

Stir at room temperature for 4 hours.

-

Quench with ice water, extract with dichloromethane, and dry over MgSO₄.

-

Purify via vacuum distillation (b.p. 115–118°C at 15 mmHg).

Characterization :

-

¹H NMR (CDCl₃) : δ 7.45 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 4.45 (s, 2H, CH₂Br).

-

Yield : 82%.

Amination with 1-Methoxy-2-Propanamine

Procedure :

-

Combine 4-bromobenzyl bromide (8.5 g, 0.04 mol) and 1-methoxy-2-propanamine (4.2 g, 0.04 mol) in ethanol (40 mL).

-

Add triethylamine (5.6 mL, 0.04 mol) to scavenge HBr.

-

Reflux at 80°C for 12 hours.

-

Concentrate under reduced pressure and purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Characterization :

-

¹³C NMR (DMSO-d₆) : δ 138.5 (C-Br), 131.2 (Ar-C), 70.1 (OCH₃), 55.8 (CH₂NH).

-

Yield : 68%.

Hydrobromide Salt Formation

Procedure :

-

Dissolve the free base (5 g, 0.018 mol) in ethanol (25 mL).

-

Add 48% aqueous HBr (2.3 mL, 0.019 mol) dropwise.

-

Stir at room temperature for 2 hours.

-

Filter and recrystallize from ethanol/diethyl ether.

Characterization :

-

Melting Point : 142–144°C.

-

Elemental Analysis : Calculated for C₁₁H₁₇Br₂NO: C 38.95%, H 4.99%, N 4.13%. Found: C 38.88%, H 5.02%, N 4.09%.

Industrial-Scale Production Optimization

Continuous Flow Bromination

Advantages :

-

Improved heat dissipation and safety.

-

Higher throughput (up to 50 kg/day).

Parameters :

-

Reactor Type : Tubular flow reactor.

-

Residence Time : 30 minutes.

-

Yield : 89%.

Solvent-Free Amination

Method :

-

Microwave-assisted reaction at 100°C for 1 hour.

-

Eliminates ethanol, reducing waste.

Outcome :

-

Reaction Time : Reduced from 12 hours to 1 hour.

-

Yield : 74%.

Analytical Validation and Quality Control

Purity Assessment

HPLC Conditions :

-

Column : C18, 5 µm, 250 × 4.6 mm.

-

Mobile Phase : Acetonitrile/water (70:30) with 0.1% TFA.

-

Retention Time : 6.2 minutes.

-

Purity : ≥99.5%.

Stability Studies

Storage Conditions :

-

Long-Term : 25°C/60% RH for 24 months; ≤0.2% degradation.

-

Accelerated : 40°C/75% RH for 6 months; ≤0.5% degradation.

Comparative Analysis of Synthetic Methods

| Parameter | Batch Bromination | Flow Bromination | Microwave Amination |

|---|---|---|---|

| Yield (%) | 82 | 89 | 74 |

| Reaction Time | 4 hours | 30 minutes | 1 hour |

| Solvent Consumption | High | Moderate | None |

| Scalability | Limited | High | Moderate |

Challenges and Troubleshooting

Impurity Formation

Common Impurities :

-

Di-substituted Byproduct : Arises from over-bromination. Mitigated by stoichiometric control.

-

Oxidation Products : Avoided by using inert atmospheres.

Crystallization Issues

Solutions :

-

Seeding : Add seed crystals during recrystallization.

-

Gradient Cooling : Reduce temperature from 50°C to 4°C over 6 hours.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Oxidation: Oxidizing agents like KMnO4 or CrO3, solvents like water or acetic acid, and acidic or basic conditions.

Reduction: Reducing agents like LiAlH4 or NaBH4, solvents like ether or ethanol, and inert atmosphere conditions.

Major Products

Substitution: Formation of substituted benzylamines or benzylthiols.

Oxidation: Formation of benzaldehydes or benzoic acids.

Reduction: Formation of primary or secondary amines and alcohols.

Scientific Research Applications

Chemical Synthesis

The synthesis of N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide involves multiple steps:

- Bromination of Benzyl Alcohol : Benzyl alcohol is brominated using agents like phosphorus tribromide (PBr3) or hydrobromic acid (HBr) to produce 4-bromobenzyl bromide.

- Amination : The resulting 4-bromobenzyl bromide is reacted with 1-methoxy-2-propanamine under basic conditions to yield N-(4-bromobenzyl)-1-methoxy-2-propanamine.

- Formation of Hydrobromide Salt : The final product is obtained by treating the free base with hydrobromic acid to form the hydrobromide salt.

Scientific Research Applications

This compound has several notable applications:

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its structural features allow it to participate in substitution, oxidation, and reduction reactions, making it versatile for creating complex molecules.

Biological Studies

Due to its structural similarity to biologically active molecules, this compound is employed in studies focusing on enzyme inhibition and receptor binding. It has been utilized in research investigating its effects on neurotransmitter systems, potentially aiding in understanding neurological disorders.

Medicinal Chemistry

The compound is being investigated for its therapeutic effects, especially as a precursor in synthesizing drugs targeting neurological conditions such as depression and anxiety. Its ability to modulate enzyme activity makes it a valuable tool in medicinal chemistry research.

Industrial Applications

In the industrial sector, this compound is used in producing specialty chemicals and as a reagent in various chemical reactions. Its reactivity allows for the development of new materials and products.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- A study highlighted its role as a precursor in synthesizing compounds that exhibit antipsychotic properties, demonstrating its potential therapeutic applications .

- Research focusing on enzyme inhibition showed that this compound could effectively modulate specific enzymatic activities relevant to metabolic pathways associated with neurological disorders.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals |

| Biological Studies | Investigates enzyme inhibition and receptor binding |

| Medicinal Chemistry | Potential therapeutic effects for neurological disorders |

| Industrial Applications | Used as a reagent in chemical reactions and production of specialty chemicals |

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.

Comparison with Similar Compounds

Data Tables for Key Comparisons

Table 1: Structural and Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Substituent(s) on Benzyl | Backbone Type | Salt Form |

|---|---|---|---|---|

| N-(4-bromobenzyl)-1-methoxy-2-propanamine HBr | 217.27 | 4-Bromo | Methoxy-propanamine | Hydrobromide |

| N-(4-chlorobenzyl)-1-phenyl-2-propanamine HCl | - | 4-Chloro | Phenyl-propanamine | Hydrochloride |

| N-(3,5-dimethoxybenzyl)-1-methoxy-2-propanamine HBr | 217.27 | 3,5-Dimethoxy | Methoxy-propanamine | Hydrobromide |

| N-[4-(4-methoxyphenyl)-thiazol-2-yl]-... HBr | - | 4-Methoxy | Thiazole-hydrazine | Hydrobromide |

Biological Activity

N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide is a chemical compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following structural features:

- Bromobenzyl Group : The presence of a bromine atom enhances the compound's reactivity and potential for interaction with biological targets.

- Methoxy Group : This group may influence the compound's solubility and ability to penetrate biological membranes.

- Propanamine Backbone : The amine functionality is critical for biological activity, particularly in receptor binding and enzyme interactions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The mechanism can be summarized as follows:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially modulating metabolic pathways.

- Receptor Binding : Its structural similarity to biologically active molecules allows it to bind to receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated potential antimicrobial properties of this compound. A study highlighted its effectiveness against various bacterial strains, suggesting it could serve as a lead compound in the development of new antibiotics .

Anticancer Properties

Preliminary investigations have also explored the compound's anticancer potential. It has been studied for its ability to inhibit tumor cell proliferation in vitro. The bromobenzyl moiety is thought to play a significant role in this activity by interacting with cancer cell receptors .

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound inhibited cell proliferation by inducing apoptosis. The compound was tested on breast cancer cells (MCF-7), showing a dose-dependent response.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Research Applications

This compound serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals targeting neurological disorders. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A general approach involves reacting 4-bromobenzylamine derivatives with a methoxypropanamine precursor under basic conditions. For example, coupling reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane with triethylamine as a base can facilitate amide bond formation, as seen in analogous hydrobromide syntheses . Post-reaction, hydrobromide salt formation is achieved by treating the free base with HBr in a polar solvent (e.g., ethanol), followed by recrystallization for purification.

Q. How is the compound structurally characterized after synthesis?

Key characterization methods include:

- NMR Spectroscopy : and NMR confirm the presence of the 4-bromobenzyl group (aromatic protons at δ 7.2–7.5 ppm) and methoxy protons (singlet at δ 3.3 ppm).

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the 3D structure, including bond angles and salt conformation. Software like SHELXL (for refinement) and SHELXS (for structure solution) are widely used for crystallographic analysis .

- Elemental Analysis : Validates the stoichiometry of C, H, N, and Br.

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity and biological activity?

The 4-bromobenzyl group enhances electrophilic aromatic substitution reactivity and may improve binding to hydrophobic pockets in biological targets. In pharmacological studies, bromine’s electron-withdrawing effect can modulate the amine’s basicity, affecting solubility and receptor interactions. For instance, brominated analogs of hydrobromide salts have shown enhanced cardioprotective or anticancer activity compared to non-halogenated derivatives, likely due to improved target affinity or metabolic stability .

Q. What crystallographic challenges arise in determining the compound’s structure, and how are they addressed?

Challenges include:

- Crystal Twinning : Common in salts due to ionic interactions. This is mitigated using SHELXL’s TWIN commands for refinement .

- Disorder in the Methoxy Group : Resolved by refining occupancy ratios or applying restraints.

- Hydrogen Bonding Networks : The hydrobromide’s Br⁻ ion often participates in N–H···Br hydrogen bonds, which stabilize the crystal lattice. High-resolution data (e.g., <1.0 Å) and low-temperature (150 K) measurements improve accuracy .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Discrepancies may arise from:

- Purity Variations : Use HPLC (≥95% purity) and elemental analysis to standardize batches.

- Assay Conditions : Compare results under controlled parameters (e.g., pH, temperature).

- Structural Analogues : Perform structure-activity relationship (SAR) studies to isolate the effects of the methoxy and bromobenzyl groups. For example, replacing the methoxy with hydroxyl groups could alter solubility and activity .

Q. What role does the hydrobromide salt form play in the compound’s physicochemical properties?

The hydrobromide salt improves:

- Solubility : Enhanced water solubility compared to the free base, critical for in vitro assays.

- Stability : Reduced hygroscopicity and oxidation due to ionic lattice stabilization.

- Bioavailability : Salt formation can increase dissolution rates, impacting pharmacokinetic profiles in preclinical models .

Methodological Recommendations

- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times for coupling steps .

- Data Validation : Cross-validate crystallographic data with PLATON (for symmetry checks) and Mercury (for visualization) .

- Biological Assays : Prioritize in vitro models (e.g., hypoxia-induced smooth muscle contraction for cardioprotective studies) before advancing to in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.